phosphono 2-hydroxy-3-phosphonooxypropanoate
Overview
Description
phosphono 2-hydroxy-3-phosphonooxypropanoate is a three-carbon organic molecule with the molecular formula C3H8O10P2. It is a crucial metabolic intermediate in both glycolysis during respiration and the Calvin cycle during photosynthesis. This compound plays a significant role in the energy production processes of living organisms by participating in the conversion of glyceraldehyde 3-phosphate to 3-phosphoglycerate .
Preparation Methods
Synthetic Routes and Reaction Conditions: phosphono 2-hydroxy-3-phosphonooxypropanoate is synthesized through the oxidation of glyceraldehyde 3-phosphate. The reaction is catalyzed by the enzyme glyceraldehyde-3-phosphate dehydrogenase, which facilitates the conversion of the aldehyde group into a carboxylic acid group, forming an acyl phosphate bond . This reaction requires the presence of nicotinamide adenine dinucleotide (NAD+) and inorganic phosphate (Pi).
Industrial Production Methods: Industrial production of glyceric acid 1,3-biphosphate typically involves biotechnological processes using microbial fermentation. Specific strains of bacteria or yeast are engineered to overproduce the enzyme glyceraldehyde-3-phosphate dehydrogenase, thereby increasing the yield of glyceric acid 1,3-biphosphate .
Chemical Reactions Analysis
Types of Reactions: phosphono 2-hydroxy-3-phosphonooxypropanoate undergoes several types of chemical reactions, including:
Oxidation: Conversion to 3-phosphoglycerate.
Reduction: Conversion back to glyceraldehyde 3-phosphate.
Phosphorylation: Formation of adenosine triphosphate (ATP) from adenosine diphosphate (ADP).
Common Reagents and Conditions:
Oxidation: Requires NAD+ and the enzyme glyceraldehyde-3-phosphate dehydrogenase.
Reduction: Requires NADH and the enzyme phosphoglycerate kinase.
Phosphorylation: Requires ADP and the enzyme phosphoglycerate kinase.
Major Products:
3-Phosphoglycerate: Formed during glycolysis.
Adenosine triphosphate (ATP): Formed during the phosphorylation reaction.
Scientific Research Applications
phosphono 2-hydroxy-3-phosphonooxypropanoate has numerous applications in scientific research:
Chemistry: Used as a model compound to study enzyme kinetics and metabolic pathways.
Biology: Plays a critical role in cellular respiration and photosynthesis studies.
Medicine: Investigated for its potential role in metabolic disorders and cancer research.
Industry: Utilized in the production of biofuels and bioplastics through microbial fermentation processes
Mechanism of Action
phosphono 2-hydroxy-3-phosphonooxypropanoate exerts its effects primarily through its role as a metabolic intermediate. It participates in the glycolytic pathway by facilitating the transfer of a phosphate group to ADP, forming ATP. This process is catalyzed by the enzyme phosphoglycerate kinase. The high-energy acyl phosphate bond in glyceric acid 1,3-biphosphate is crucial for the production of ATP, which is the primary energy currency of the cell .
Comparison with Similar Compounds
Glycerate 3-phosphate: Another intermediate in glycolysis.
Glyceraldehyde 3-phosphate: Precursor to glyceric acid 1,3-biphosphate.
2,3-Bisphosphoglycerate: An intermediate in the glycolytic pathway.
Uniqueness: phosphono 2-hydroxy-3-phosphonooxypropanoate is unique due to its dual role in both glycolysis and the Calvin cycle. Its ability to participate in the formation of ATP through substrate-level phosphorylation distinguishes it from other similar compounds .
Properties
IUPAC Name |
phosphono 2-hydroxy-3-phosphonooxypropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O10P2/c4-2(1-12-14(6,7)8)3(5)13-15(9,10)11/h2,4H,1H2,(H2,6,7,8)(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQLQCAXBUHEAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)OP(=O)(O)O)O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941636 | |
Record name | 1,3-Bisphosphoglyceric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1981-49-3 | |
Record name | 1,3-Bisphosphoglycerate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1981-49-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycerate 1,3-biphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001981493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Bisphosphoglyceric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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